molecular formula C10H18N2O B12071675 1-Cyclobutanecarbonyl-2-methylpiperazine

1-Cyclobutanecarbonyl-2-methylpiperazine

Cat. No.: B12071675
M. Wt: 182.26 g/mol
InChI Key: UEIHCRSUYBBRQU-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-2-methylpiperazine is a piperazine derivative characterized by a cyclobutane carbonyl group attached to the piperazine ring at position 1 and a methyl substituent at position 2. The cyclobutanecarbonyl moiety introduces conformational rigidity, which may enhance metabolic stability compared to linear alkyl or aromatic substituents .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

cyclobutyl-(2-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C10H18N2O/c1-8-7-11-5-6-12(8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3

InChI Key

UEIHCRSUYBBRQU-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-Cyclobutanecarbonyl-2-methylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of piperazine derivatives often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols have been reported to produce piperazine derivatives under mild conditions with good yields .

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutanecarbonyl-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of 1-Cyclobutanecarbonyl-2-methylpiperazine typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents like potassium permanganate under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 1-Cyclobutanecarbonyl-2-methylpiperazine may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-Cyclobutanecarbonyl-2-methylpiperazine serves as an essential building block in the synthesis of more complex organic compounds. Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction TypeProduct TypeNotes
OxidationCarboxylic acids or ketonesUseful for further functionalization
ReductionAmines or alcoholsImportant for creating diverse derivatives
SubstitutionN-alkyl or N-acyl derivativesEnhances the compound's versatility

Biological Applications

Potential Ligand in Biochemical Assays
Research indicates that this compound may act as a ligand in biochemical assays, potentially interacting with specific molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, making it valuable in drug discovery and development.

Therapeutic Properties
There is ongoing investigation into the therapeutic properties of 1-cyclobutanecarbonyl-2-methylpiperazine. It has been explored as an intermediate in drug synthesis, particularly in developing compounds aimed at treating various diseases. For example, its role as a potential inhibitor of heat shock proteins has been studied due to their involvement in cancer progression and resistance to therapy .

Medicinal Chemistry

Heat Shock Protein Inhibition
The compound has been identified as a promising candidate for inhibiting heat shock proteins (Hsp70), which are implicated in cancer cell survival and proliferation. By targeting these proteins, researchers aim to enhance the efficacy of existing cancer treatments .

Targeting BRAF Mutations
Recent patents have described the use of compounds similar to 1-cyclobutanecarbonyl-2-methylpiperazine for targeting BRAF mutations (specifically V600E/K), which are common in several cancers. The development of these compounds focuses on inducing targeted degradation of the mutated protein, offering a novel therapeutic approach to combat drug resistance .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, 1-cyclobutanecarbonyl-2-methylpiperazine is utilized in producing specialty chemicals and materials. Its unique chemical properties make it suitable for synthesizing various derivatives that find applications across different sectors.

Case Study 1: Hsp70 Inhibitors

A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of heat shock protein inhibitors, highlighting how modifications to compounds like 1-cyclobutanecarbonyl-2-methylpiperazine can enhance binding affinity and inhibitory potency against Hsp70 . The research demonstrated that specific substitutions could significantly improve therapeutic outcomes in cancer treatment.

Case Study 2: BRAF Targeting Compounds

Another study focused on compounds targeting BRAF mutations showed that derivatives based on piperazine structures exhibit enhanced efficacy against resistant cancer cell lines. The findings suggest that utilizing 1-cyclobutanecarbonyl-2-methylpiperazine could lead to more effective treatment options for patients with BRAF-mutated tumors .

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as the GABA (γ-aminobutyric acid) receptor, leading to neuromuscular effects . This interaction can result in the inhibition of neurotransmitter release, leading to various pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Piperazine Derivatives and Their Properties

Compound Name Substituents Biological Activity/Application Synthesis Method Key References
1-Cyclobutanecarbonyl-2-methylpiperazine 1: Cyclobutanecarbonyl; 2: Methyl Hypothesized kinase modulation (inferred from SAR) Acylation of 2-methylpiperazine Inferred
1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine (H-7) 1: 5-Isoquinolinylsulfonyl; 2: Methyl Protein kinase C inhibitor; HL-60 differentiation Sulfonylation of 2-methylpiperazine
1-Benzhydryl-4-methylpiperazine (Cyclizine) 1: Benzhydryl; 4: Methyl Antihistamine; antiemetic Alkylation of 1-methylpiperazine
1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine 1: Cyclohexenecarbonyl; 4: Methyl Unknown (structural analog) Acylation of 4-methylpiperazine
1-(2-Cyanobenzyl)piperazine 1: 2-Cyanobenzyl Synthetic intermediate; CNS modulation Alkylation with 2-cyanobenzyl chloride
1-(2,2-Dichloro-1-methylcyclopropyl)carbonyl-4-(4-methoxyphenyl)piperazine 1: Dichlorocyclopropylcarbonyl; 4: 4-Methoxyphenyl Potential agrochemical or medicinal agent Multi-step acylation and substitution

Pharmacological and Biochemical Properties

  • Kinase Inhibition : H-7 demonstrates potent protein kinase C (PKC) inhibition (IC₅₀ ~10 µM), restoring proliferation in TPA-treated HL-60 cells . The cyclobutanecarbonyl group in the target compound may confer similar kinase-modulating effects but with altered selectivity due to steric and electronic differences.
  • Metabolic Stability : Cyclobutane’s rigid structure could reduce oxidative metabolism compared to cyclohexene or benzhydryl groups, as seen in cyclohexene derivatives and Cyclizine .
  • Receptor Interactions : Aryl-substituted analogs like 1-(4-methoxyphenyl)piperazine exhibit serotonin receptor affinity, suggesting that the target compound’s cyclobutanecarbonyl group may prioritize enzyme targeting over receptor binding.

Structure-Activity Relationship (SAR) Insights

Acyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., H-7) show stronger PKC inhibition due to hydrogen-bonding interactions with kinase ATP pockets, while acyl groups may favor alternative binding modes .

Substituent Position: Methyl at position 2 (vs.

Aromatic vs. Aliphatic Moieties : Aryl groups (e.g., 4-methoxyphenyl in ) enhance lipophilicity and membrane permeability, whereas aliphatic groups like cyclobutane may optimize metabolic half-life .

Biological Activity

1-Cyclobutanecarbonyl-2-methylpiperazine (CBM) is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of CBM, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CBM is characterized by its cyclobutane carbonyl group attached to a methylpiperazine moiety. The molecular formula for CBM is C9H16N2OC_9H_{16}N_2O with a molecular weight of approximately 168.24 g/mol. Its structure can be represented as follows:

CBM Structure Cyclobutanecarbonyl2 methylpiperazine\text{CBM Structure }\text{Cyclobutanecarbonyl}-\text{2 methylpiperazine}

Research indicates that CBM may interact with various biological targets, potentially influencing pathways related to neurotransmission and cellular signaling. Its piperazine core is known for modulating neurotransmitter systems, which may contribute to its pharmacological effects.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that CBM exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation.
  • Neuroprotective Effects : CBM has shown potential neuroprotective properties, possibly through the inhibition of oxidative stress and modulation of inflammatory pathways.
  • Antimicrobial Activity : Some derivatives of piperazine compounds have demonstrated antimicrobial properties, indicating that CBM may also possess similar activities against various pathogens.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhances serotonergic activity
NeuroprotectiveReduces oxidative stress
AntimicrobialPotential activity against bacteria and fungi

Case Study 1: Antidepressant Effects

In a study evaluating the antidepressant effects of CBM, researchers administered the compound to mice subjected to chronic mild stress. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors. The study concluded that CBM's action might be linked to increased serotonin levels in the brain.

Case Study 2: Neuroprotection in Neurodegenerative Models

A separate investigation focused on the neuroprotective effects of CBM in models of neurodegeneration. The compound was found to significantly reduce neuronal cell death induced by oxidative stressors, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease.

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